molecular formula C15H13N3OS3 B5696900 2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide

2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide

Cat. No. B5696900
M. Wt: 347.5 g/mol
InChI Key: IFGJBVKYFQWSOH-UHFFFAOYSA-N
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Description

The compound “2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide” is a derivative of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide . It is a part of a series of compounds that have been synthesized and evaluated for their urease inhibitor activities .


Synthesis Analysis

The synthesis of these compounds involves three steps, starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The process is efficient and results in high isolated yields .


Chemical Reactions Analysis

The compound is part of a series of derivatives that have been evaluated for their urease inhibitor activities . The urease inhibitory activity of these compounds has been compared with standard inhibitors, and the synthesized compounds have shown high activity against the enzyme .

Scientific Research Applications

Chemical Properties

This compound, also known as AldrichCPR, has a linear formula of C15H13N3OS3 and a molecular weight of 347.482 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Anti-Epileptic Applications

The 1,3,4-thiadiazole moiety, which is present in this compound, has been found to exhibit a wide range of biological activities, including anticonvulsant effects . Derivatives of 1,3,4-thiadiazole have shown good potency as anticonvulsant agents, which are highly effective and have less toxicity .

Anticancer/Antitumor Applications

1,3,4-thiadiazole derivatives have been found to possess anticancer/antitumor activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring is responsible for providing low toxicity and great in vivo stability .

Antidiabetic Applications

The 1,3,4-thiadiazole moiety has also been associated with antidiabetic activities . This suggests potential applications of this compound in the treatment of diabetes .

Anti-Inflammatory Applications

1,3,4-thiadiazole derivatives have been found to exhibit anti-inflammatory activities . This suggests potential applications of this compound in the treatment of inflammatory conditions .

Antimicrobial Applications

The 1,3,4-thiadiazole moiety has been associated with antimicrobial activities . This suggests potential applications of this compound in the treatment of microbial infections .

Urease Inhibitory Applications

2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)- N -arylacetamide derivatives have been synthesized and evaluated in vitro for their urease inhibitor activities . This suggests potential applications of this compound in the treatment of diseases related to urease activity .

Antiviral Applications

The 1,3,4-thiadiazole moiety has been associated with antiviral activities . This suggests potential applications of this compound in the treatment of viral infections .

Mechanism of Action

The mechanism of action of these compounds involves their interaction with the active site of the urease enzyme . The docking results indicate that the synthesized compounds could interact well with the active site of the urease enzyme .

Future Directions

The compound and its derivatives have shown promising results in their urease inhibitory activities . Therefore, they might be promising candidates for further evaluation .

properties

IUPAC Name

2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS3/c16-13(19)9-21-15-18-17-14(22-15)20-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGJBVKYFQWSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((1-Naphthylmethyl)thio)-1,3,4-thiadiazol-2-YL)thio)acetamide

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